molecular formula C19H20BrClN5O4P B8312252 Diethyl (2-((4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)amino)-2-oxoethyl)phosphonate

Diethyl (2-((4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)amino)-2-oxoethyl)phosphonate

Cat. No.: B8312252
M. Wt: 528.7 g/mol
InChI Key: SBIKXTKHTIQIHO-UHFFFAOYSA-N
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Description

Diethyl (2-((4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)amino)-2-oxoethyl)phosphonate is a useful research compound. Its molecular formula is C19H20BrClN5O4P and its molecular weight is 528.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H20BrClN5O4P

Molecular Weight

528.7 g/mol

IUPAC Name

N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-2-diethoxyphosphorylacetamide

InChI

InChI=1S/C19H20BrClN5O4P/c1-3-29-31(28,30-4-2)10-18(27)26-17-8-13-16(9-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)7-12/h5-9,11H,3-4,10H2,1-2H3,(H,22,26,27)(H,23,24,25)

InChI Key

SBIKXTKHTIQIHO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of CDI (1.20 g, 7.42 mmol) and dry THF (5 mL), at room temperature and under a nitrogen atmosphere, was added a solution of 2-(diethoxyphosphoryl)acetic acid (1.45 g, 7.42 mmol) in THF (4 mL). After addition the reaction mixture was stirred further at 40° C. (bath) for 15 min (whence evolution of gases ceased). A solution of compound 223 (2.00 g, 5.71 mmol) in a mixed solvents of dry THF (6 mL) and DMA (7 mL) was added and stirred further at 40° C. The reaction was monitored by TLC (dichloromethane-MeOH=10:1) and found only ca. 60% reaction occurred after 1 h. Thus, another batch of reagent was prepared from CDI [0.87 g, 5.37 mmol; dry THF (2.5 mL)] and 2-(diethoxyphosphoryl)acetic acid [0.72 g, 5.37 mmol); THF (3 mL)] and added to the reaction. It was stirred further for 3 h at 40° C. The reaction mixture was poured into water (300 mL) and stirred with petroleum ether (400 mL) at room temperature for 20 min. Petroleum ether layer was decanted. It was repeated once more with petroleum ether (400 mL). The solid was collected by suction filtration; washed with water (5×30 mL) and dried to give diethyl 2-(4-(3-bromo-4-chlorophenylamino)pyrido[3,4-d]pyrimidin-6-ylamino)-2-oxoethylphosphonate (232) (2.85 g, 94%); mp 113-116° C.; 1H NMR δ [(CD3)2SO]: 10.86 (s, 1H), 10.40 (s, 1H), 9.04 (s, 1H), 8.87 (s, 1H), 8.67 (s, 1 H), 8.34 (d, J=2.3 Hz, 1H), 7.94 (dd, J=8.8, 2.3 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H), 4.16-4.03 (m, 4H), 3.32 (d, partially obscured by water peak, 2H), 1.26 (t, J=7.1 Hz, 6H). Anal. Calcd for C19H20BrClN5O4P.H2O: C, 41.74; H, 4.06; N, 12.81%. Found C, 42.01; H, 3.90; N, 12.78%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
dichloromethane MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.45 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
petroleum ether
Quantity
400 mL
Type
solvent
Reaction Step Seven

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